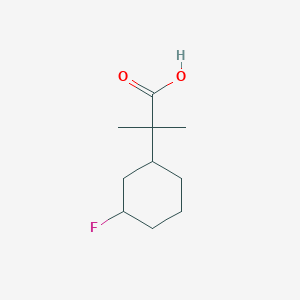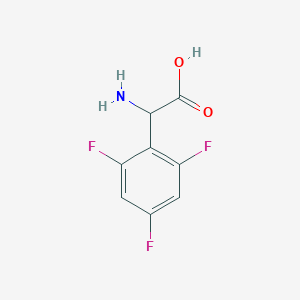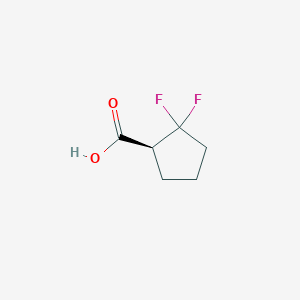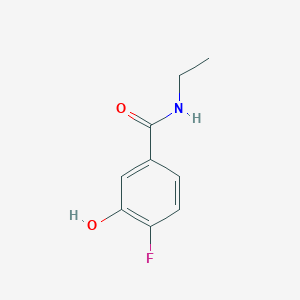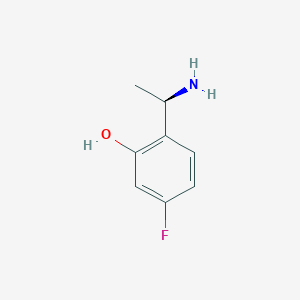
(R)-2-(1-Aminoethyl)-5-fluorophenol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a phenol ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves the use of a biocatalyst, such as omega-transaminase, which provides high-efficiency selectivity and chiral purity. The process begins with the substrate 5-fluoro-2-hydroxyacetophenone, which is reacted with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The mixture is heated in a vacuum system at 25-35°C, followed by post-treatment and purification to obtain the target product .
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride involves similar steps but on a larger scale. The use of biocatalysts ensures high yield and optical purity, making the process efficient and cost-effective. The final product is obtained through acid-alkali extraction, concentration, and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, secondary amines, and substituted phenols, which have their own unique applications in research and industry.
Scientific Research Applications
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom enhances its binding affinity and stability. These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluoroaniline
- ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
- 2-[®-1-Aminoethyl]pyridine
Uniqueness
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both the aminoethyl group and the fluorine atom enhances its reactivity and selectivity in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
UOYQFEYBPZGEAZ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


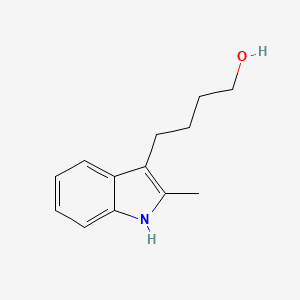
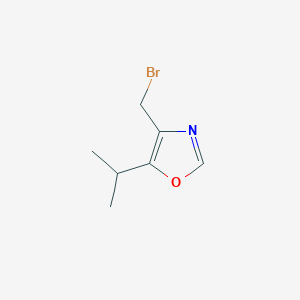

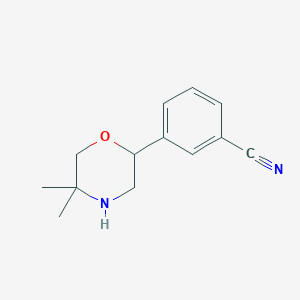
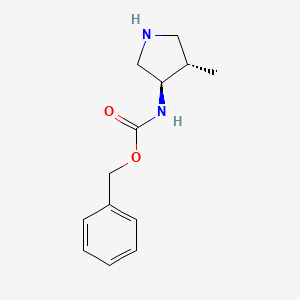



![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
